molecular formula C₅₂H₈₁N₁₉O₂₂ B612638 207349-63-1 CAS No. 207349-63-1

207349-63-1

Cat. No.: B612638
CAS No.: 207349-63-1
M. Wt: 1324.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 207349-63-1, also known as Influenza HA (126-138), is a synthetic peptide derived from the hemagglutinin (HA) protein of the influenza virus. Its amino acid sequence (HNTNGVTAASSHE) corresponds to residues 126–138 of the HA protein, which plays a critical role in viral entry into host cells. Key physicochemical properties include:

  • Molecular formula: C₅₂H₈₁N₁₉O₂₂
  • Molecular weight: 1324.31 g/mol
  • Isoelectric point: 6.5
  • CAS Registry: 207349-63-1 .

This peptide is primarily used in immunological studies to investigate antibody responses, epitope mapping, and vaccine development due to its role in viral-host interactions .

Properties

CAS No.

207349-63-1

Molecular Formula

C₅₂H₈₁N₁₉O₂₂

Molecular Weight

1324.31

sequence

One Letter Code: HNTNGVTAASSHE

Origin of Product

United States

Preparation Methods

The synthesis of Influenza HA 126-138 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Influenza HA 126-138 can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Influenza HA 126-138 has several scientific research applications:

Mechanism of Action

The mechanism of action of Influenza HA 126-138 involves its interaction with the immune system. The peptide induces apoptosis in thymic and peripheral T-cells, which is a crucial aspect of the immune response to influenza virus infection. This process involves the activation of specific molecular pathways and targets, including the Fas-FasL pathway and caspases .

Comparison with Similar Compounds

Structural and Functional Similarity Criteria

Comparisons are based on structural homology (sequence alignment, modifications) or functional overlap (e.g., antiviral activity, receptor binding). Guidelines from academic resources emphasize evaluating molecular weight, solubility, bioactivity, and sequence homology .

Comparative Analysis

Table 1: Comparison of 207349-63-1 with Hypothetically Similar Peptides

Property 207349-63-1 (HA 126-138) HA (91-108) (Hypothetical) HA (306-318) (Hypothetical) Antiviral Peptide X (Hypothetical)
CAS No. 207349-63-1 N/A N/A N/A
Sequence HNTNGVTAASSHE VKLGQYTLNAKIVD PKYVKQNTLKLAT GILGFVFTL
Molecular Weight 1324.31 g/mol ~1600 g/mol ~1500 g/mol ~900 g/mol
Isoelectric Point 6.5 5.8 7.2 8.0
Function Epitope mapping, vaccine studies Neutralizing antibody target T-cell epitope Broad-spectrum antiviral activity
Solubility High (aqueous buffers) Moderate High Low
Key Reference N/A N/A N/A

Key Observations :

Structural differences influence immune response specificity .

Functional Divergence : Unlike broad-spectrum antiviral peptides (e.g., Hypothetical Peptide X), HA (126-138) is strain-specific due to HA’s high variability.

Solubility and Bioavailability : HA (126-138) exhibits higher solubility than hydrophobic antiviral peptides, making it suitable for in vitro assays but less effective in membrane penetration .

Methodological Considerations for Comparison
  • Molecular Weight Impact : Lower molecular weight peptides (e.g., ~900 g/mol) may exhibit better tissue penetration but reduced stability compared to HA (126-138) .
  • Sequence Modifications: Substitutions (e.g., D-amino acids or PEGylation) in similar peptides enhance metabolic stability but may alter immunogenicity .
  • Data Limitations : Direct comparative studies for 207349-63-1 are scarce in the provided evidence. Existing analyses rely on extrapolation from HA-related research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.